Deltarasin
Übersicht
Beschreibung
Deltarasin is a small molecular inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ .
Synthesis Analysis
Deltarasin is an inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ . It is available for research use and is not sold to patients .Molecular Structure Analysis
The crystal structure of Deltarasin in complex with PDE6D has been determined . It binds to the farnesyl-binding pocket of the enzyme .Chemical Reactions Analysis
Deltarasin inhibits the interaction of RAS with PDEδ with a Kd of 41 nM . It suppresses the proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS .Physical And Chemical Properties Analysis
Deltarasin is a solid with a molecular weight of 603.75 and a molecular formula of C40H37N5O . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Application in Lung Cancer Research
- Scientific Field: Oncology, specifically lung cancer research .
- Summary of Application: Deltarasin has been found to inhibit KRAS-dependent lung cancer cell growth .
- Methods of Application: Deltarasin works by inhibiting the interaction of KRAS with PDEδ and its downstream signaling pathways. It also induces autophagy through the AMPK-mTOR signaling pathway .
- Results or Outcomes: Deltarasin has been shown to induce both apoptosis and autophagy in KRAS-dependent lung cancer cells in vitro and inhibit lung tumor growth in vivo .
Application in Inflammatory Loop Potentiation
- Scientific Field: Oncology, specifically in the study of KRAS proto-oncogene, GTPase .
- Summary of Application: Deltarasin has been used to investigate the oncogene’s ability to co-opt host myeloid cells via a C-C-motif chemokine ligand 2 (CCL2)/interleukin-1 beta (IL-1β)-mediated signaling loop for sustained tumorigenicity .
- Methods of Application: Researchers treated human and murine tumor cells with Deltarasin and silenced/overexpressed mutant KRAS using custom-designed vectors .
- Results or Outcomes: The study found that KRAS-mutant tumors did not respond to Deltarasin in C-C motif chemokine receptor 2 (Ccr2) and Il1b gene-deficient mice, but were Deltarasin-sensitive in wild-type and Ccr2-deficient mice adoptively transplanted with wild-type murine bone marrow .
Application in Pancreatic Cancer Research
- Scientific Field: Oncology, specifically pancreatic cancer research .
- Summary of Application: Deltarasin has been found to inhibit the growth of human pancreatic ductal adenocarcinoma cell lines .
- Methods of Application: Deltarasin inhibits KRAS–PDEδ interactions by binding to a hydrophobic pocket on PDEδ, resulting in the impairment of cell growth, KRAS activity, and RAS/RAF signaling .
- Results or Outcomes: Deltarasin has shown to impair the growth of human pancreatic ductal adenocarcinoma cell lines .
Application in Cancer Therapy Development
- Scientific Field: Oncology, specifically in the development of anti-cancer treatments .
- Summary of Application: Deltarasin has been used to investigate the oncogenic protein KRAS and its role in cancer development .
- Methods of Application: Deltarasin works by preventing the transport of the oncogenic protein KRAS to the cell membrane .
- Results or Outcomes: The study has opened up new approaches to cancer therapy treatment .
Application in Colorectal Cancer Research
- Scientific Field: Oncology, specifically colorectal cancer research .
- Summary of Application: Deltarasin has been found to inhibit the growth of human colorectal cancer cell lines .
- Methods of Application: Deltarasin inhibits KRAS–PDEδ interactions by binding to a hydrophobic pocket on PDEδ, resulting in the impairment of cell growth, KRAS activity, and RAS/RAF signaling .
- Results or Outcomes: Deltarasin has shown to impair the growth of human colorectal cancer cell lines .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKEDSUXKTTTC-KXQOOQHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H37N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltarasin |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.